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molecular formula C10H19NO2 B6352535 Methyl 3-(cyclopentylamino)-2-methylpropanoate CAS No. 793607-17-7

Methyl 3-(cyclopentylamino)-2-methylpropanoate

Cat. No. B6352535
M. Wt: 185.26 g/mol
InChI Key: FZHCDGGSBVUMLE-UHFFFAOYSA-N
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Patent
US07517873B2

Procedure details

A mixture of 42.575 g (0.50 mole) of cyclopentylamine (Aldrich), 60.072 g (0.60 mole) of methyl methacrylate (Aldrich) and 250 mL of methanol was heated at reflux under an argon atmosphere for 29 hours, then ca 250 mL of solvent was distilled out at atmospheric pressure. The residue was distilled under vacuum (11 mm Hg, bp 114-116 degrees) to give 76.570 g (82%) of (rac)-3-cyclopentylamino-2-methyl-propanoic acid methyl ester.
Quantity
42.575 g
Type
reactant
Reaction Step One
Quantity
60.072 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[C:7]([O:12][CH3:13])(=[O:11])[C:8]([CH3:10])=[CH2:9]>CO>[CH3:13][O:12][C:7](=[O:11])[CH:8]([CH3:10])[CH2:9][NH:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
42.575 g
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
60.072 g
Type
reactant
Smiles
C(C(=C)C)(=O)OC
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under an argon atmosphere for 29 hours
Duration
29 h
DISTILLATION
Type
DISTILLATION
Details
ca 250 mL of solvent was distilled out at atmospheric pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum (11 mm Hg, bp 114-116 degrees)

Outcomes

Product
Name
Type
product
Smiles
COC(C(CNC1CCCC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 76.57 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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